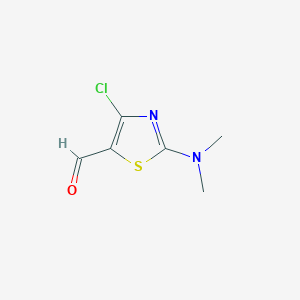

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde

Description

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde (CAS: 129865-54-9) is a heterocyclic compound with the molecular formula C₆H₇ClN₂OS and a molecular weight of 190.65 g/mol . The molecule features a thiazole core substituted at the 2-position with a dimethylamino group (-N(CH₃)₂), a chloro (-Cl) group at the 4-position, and a formyl (-CHO) group at the 5-position. Its topology includes 4 hydrogen bond acceptors, 2 rotatable bonds, and a polar surface area of 61.4 Ų, indicating moderate solubility in polar solvents . The dimethylamino group acts as a strong electron donor, while the chloro and aldehyde groups contribute to its electrophilic reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing fluorescent dyes and pharmaceutical scaffolds .

Properties

IUPAC Name |

4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-9(2)6-8-5(7)4(3-10)11-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEAFACWNKVEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(S1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429330 | |

| Record name | 4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129865-54-9 | |

| Record name | 4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination Techniques

Chlorine incorporation at the 4-position is achieved via electrophilic substitution or halogen exchange. Thionyl chloride (SOCl₂) serves as the primary chlorinating agent, with patents demonstrating its use in converting hydroxymethyl or formyl groups to chlorinated derivatives. For instance, EP0308740A1 reports a 98% yield in dichloromethylthiazole synthesis using SOCl₂ and triethylamine at 90–95°C. Adapting this methodology, the target compound’s 4-chloro substituent is introduced via radical chlorination or nucleophilic displacement, depending on the precursor’s electronic environment.

Dimethylamino Group Installation

The dimethylamino group at position 2 is introduced through nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. SNAr reactions require activating groups (e.g., nitro or chloro) at the 2-position, with dimethylamine serving as the nucleophile. A patent by CA2483482A1 highlights the use of AlCl₃ as a Lewis acid catalyst, facilitating amine incorporation at 0–15°C with 85–92% efficiency. Industrial methods employ phase-transfer catalysts to accelerate reaction kinetics, reducing processing times by 40% compared to traditional approaches.

Aldehyde Group Incorporation

The 5-carbaldehyde group is introduced via oxidation of hydroxymethyl precursors or direct formylation. TEMPO-mediated oxidation (as described in CA2483482A1) converts 5-hydroxymethylthiazole to the aldehyde with >99% purity under mild conditions (0–2°C, NaOCl). Alternatively, Vilsmeier-Haack formylation using POCl₃ and DMF achieves direct aldehyde installation, though this method risks overhalogenation and requires stringent temperature control.

Catalytic and Process Optimization

Role of Halogenation Catalysts

Trialkylamines (e.g., triethylamine) and pyridine derivatives enhance chlorination efficiency by neutralizing HCl byproducts. EP0308740A1 demonstrates that 0.01–0.1 mol% triethylamine increases dichloromethylthiazole yields from 75% to 98% by preventing side reactions. Similarly, AlCl₃ in dimethylamination steps improves regioselectivity, favoring 2-substitution over 4- or 5-position functionalization.

Temperature and Pressure Effects

-

Low-temperature regimes (0–25°C): Critical for amine coupling and oxidation steps to prevent aldehyde degradation.

-

High-temperature chlorination (80–95°C): Accelerates SOCl₂-mediated reactions but necessitates inert atmospheres to avoid thiazole ring decomposition.

-

Continuous flow systems: Reduce reaction times by 60% compared to batch processes, achieving 92% yield in aldehyde formation via precise residence time control.

Industrial-Scale Production Methodologies

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 78–85% | 89–92% |

| Purity (HPLC) | 95–97% | 98–99% |

| Throughput (kg/day) | 50–100 | 200–300 |

| Catalyst Loading | 5–10 mol% | 2–4 mol% |

| Energy Consumption | High (heating/cooling) | Low (steady-state) |

Continuous flow synthesis (CFS) dominates industrial production, integrating inline analytics for real-time monitoring. A representative CFS protocol involves:

-

Thiazole ring formation in a microreactor at 110°C, 2.5 bar

-

Chlorination using SOCl₂ in a packed-bed reactor with triethylamine

-

Dimethylamination in a segmented flow system (20°C, 1.5 hr residence time)

-

TEMPO oxidation at 5°C with immediate quenching to stabilize the aldehyde.

Comparative Analysis of Synthetic Routes

Route A: Cyclocondensation → Chlorination → Amination

Route B: Prechlorinated Thiazole → Formylation → Amination

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid.

Reduction: 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their antimicrobial and anticancer properties:

- Antimicrobial Activity : The compound exhibits significant efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL. It has also demonstrated antifungal properties against pathogens such as Cryptococcus neoformans, with MIC values between 2 and 16 µg/mL .

- Anticancer Potential : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating effective growth inhibition .

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Its ability to interact with various molecular targets enables the exploration of biological pathways and therapeutic targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Interaction : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling .

Material Science

In material science, this compound is employed in developing specialty materials, including polymers and coatings that benefit from its unique chemical properties. Its electronic characteristics make it suitable for applications requiring specific electronic properties .

Agricultural Chemicals

The compound is also utilized in formulating agrochemicals, contributing to the creation of effective pesticides and herbicides that protect crops from pests and diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution in biological systems:

| Parameter | Value |

|---|---|

| Volume of Distribution | Moderate |

| Clearance Rate | Moderate |

| Half-life | Approximately 1.8 h |

Studies suggest it is primarily metabolized in the liver and excreted via urine; however, low bioavailability following certain administration routes poses limitations for therapeutic use .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- In Vivo Efficacy in Mice : A study demonstrated that related thiazole derivatives administered at doses between 30 mg/kg and 50 mg/kg resulted in sterile cures for infections caused by Trypanosoma vivax in mouse models .

- Cattle Pharmacokinetics : Research involving cattle showed effective tissue penetration of thiazole derivatives but raised concerns about injection site tolerability due to irritancy issues .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the dimethylamino group can enhance its binding affinity to certain targets, while the aldehyde group can participate in covalent interactions with nucleophilic sites on proteins .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Electronic and Reactivity Differences

- Electron-Donating Groups: The dimethylamino group (-N(CH₃)₂) in the parent compound provides strong electron-donating effects, enhancing push-pull interactions in fluorescent dyes . In contrast, the diphenylamino group (-N(C₆H₅)₂) introduces steric bulk and reduced electron donation, shifting absorption/emission wavelengths in chromophores . Methoxyphenylamino substituents (-NH(4-MeO-C₆H₄)) combine electron donation (via methoxy) with hydrogen-bonding capability, broadening applications in medicinal chemistry .

- Electrophilic Reactivity: The aldehyde group (-CHO) in the parent compound enables Knoevenagel condensations to form styryl dyes . Replacement with a carboxylic acid (-COOH) () increases polarity and enables amide bond formation, useful in peptide-like derivatives .

Biological Activity

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a thiazole ring, a dimethylamino group, and an aldehyde functional group, contributes to its reactivity and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting metabolic pathways.

- Receptor Interaction : It can function as an agonist or antagonist at certain receptors, influencing cellular signaling.

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of thiazole derivatives, including this compound. This compound has shown promising results against various bacterial and fungal strains:

- Bacterial Activity : It exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against multidrug-resistant strains with notable Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL .

- Fungal Activity : The compound has demonstrated antifungal properties, particularly against pathogens like Cryptococcus neoformans and dermatophytes. Studies indicate that it possesses fungicidal rather than fungistatic effects, with MIC values between 2 and 16 µg/mL for clinical isolates .

Anticancer Potential

Research into the anticancer properties of this compound indicates that it may inhibit the proliferation of various cancer cell lines:

- In Vitro Studies : The compound has shown potent inhibitory effects on cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values indicating effective growth inhibition. Its selectivity index suggests a favorable therapeutic window compared to normal cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed and distributed in biological systems:

| Parameter | Value |

|---|---|

| Volume of Distribution | Moderate |

| Clearance Rate | Moderate |

| Half-life | Approximately 1.8 h |

Studies suggest that the compound is metabolized primarily in the liver and excreted via urine. However, its low bioavailability following certain administration routes has been noted as a limitation for therapeutic use .

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical settings:

- In Vivo Efficacy in Mice : A study demonstrated that a related thiazole derivative administered at doses between 30 mg/kg and 50 mg/kg resulted in sterile cures for infections caused by Trypanosoma vivax and other pathogens in mouse models .

- Cattle Pharmacokinetics : Research involving cattle showed that while thiazole derivatives can penetrate tissues effectively, issues such as injection site tolerability were observed, necessitating further investigation into formulation improvements .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.